4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride
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Overview
Description
4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride is a complex organic compound that features a combination of imidazole, thiazolidine, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and thiazolidine intermediates, followed by their coupling with benzoic acid derivatives. Common reagents used in these reactions include glyoxal, ammonia, and various catalysts to facilitate the formation of the imidazole ring . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts are employed to enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of nitro groups results in amines .
Scientific Research Applications
4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activity and disrupting microbial cell functions . The thiazolidine moiety may interact with proteins and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole-based structure.
Metronidazole: An antimicrobial agent with a nitroimidazole moiety.
Uniqueness
4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride is unique due to its combination of imidazole, thiazolidine, and benzoic acid moieties, which confer a diverse range of chemical and biological properties.
Properties
CAS No. |
161364-53-0 |
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Molecular Formula |
C16H18ClN3O4S |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride |
InChI |
InChI=1S/C16H17N3O4S.ClH/c20-14(9-18-6-5-17-11-18)19-7-8-24-15(19)10-23-13-3-1-12(2-4-13)16(21)22;/h1-6,11,15H,7-10H2,(H,21,22);1H |
InChI Key |
CTHCMPLOYKYWIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1C(=O)CN2C=CN=C2)COC3=CC=C(C=C3)C(=O)O.Cl |
Origin of Product |
United States |
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